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Compound Name: Anticancer agent 144

Cat. No.: B12393200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC144 inhibitor and its role in

the gp130-STAT3 signaling pathway, a critical axis in cancer progression. This document

details the mechanism of action of SC144, presents quantitative data on its efficacy, outlines

detailed experimental protocols for studying this pathway, and provides visual representations

of the core molecular interactions and experimental workflows.

The gp130-STAT3 Signaling Pathway: A Key
Oncogenic Driver
The glycoprotein 130 (gp130) is a transmembrane protein that acts as a co-receptor and signal

transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Upon ligand binding, such as IL-

6 binding to the IL-6 receptor (IL-6R), gp130 homodimerizes or heterodimerizes, leading to the

activation of associated Janus kinases (JAKs).[3] These kinases then phosphorylate specific

tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the Signal

Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] Recruited STAT3 is

subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5][6]

Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to

the promoters of target genes, driving their transcription.[6][7] These target genes are involved

in a myriad of cellular processes that contribute to tumorigenesis, including proliferation (e.g., c-

myc, cyclin D1), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, survivin), angiogenesis, and
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invasion.[1][4][8] Constitutive activation of the gp130-STAT3 signaling pathway is a hallmark of

numerous cancers, including ovarian, pancreatic, breast, and colorectal cancers, making it an

attractive target for therapeutic intervention.[2][7][9]

SC144: A First-in-Class gp130 Inhibitor
SC144 is an orally active, small-molecule inhibitor that directly targets gp130.[10][11] Its

mechanism of action is multifaceted and leads to the abrogation of STAT3 signaling.

Mechanism of Action
SC144 binds directly to gp130.[10][12] This binding event induces two key post-translational

modifications of gp130:

Phosphorylation at Serine 782 (S782): SC144 treatment leads to the phosphorylation of

gp130 at serine 782.[7][10] This phosphorylation event is thought to play a role in the

subsequent deglycosylation and internalization of the receptor.[7][13]

Deglycosylation: Following phosphorylation, gp130 undergoes deglycosylation.[7][10]

These modifications ultimately lead to the inhibition of STAT3 phosphorylation at Tyr705 and

prevent its nuclear translocation.[10][14] By blocking the activation of STAT3, SC144 effectively

downregulates the expression of its downstream target genes, thereby inhibiting cancer cell

proliferation, survival, and inducing apoptosis.[5][7][15]

Quantitative Data on SC144 Efficacy
The efficacy of SC144 has been evaluated in numerous preclinical studies, demonstrating its

potential as an anti-cancer agent.

In Vitro Cytotoxicity
SC144 exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-

maximal inhibitory concentration (IC50) values for SC144 in various cell lines are summarized

in the table below.
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Cell Line Cancer Type IC50 (µM) Reference(s)

OVCAR-3 Ovarian Cancer 0.95 [11]

OVCAR-5 Ovarian Cancer 0.49 [11]

OVCAR-8 Ovarian Cancer 0.72 [11]

HCT-116 (p53+/+) Colorectal Cancer 0.6 [11]

HCT-116 (p53-/-) Colorectal Cancer 0.9 [11]

HT-29 Colorectal Cancer 0.9 [5]

MDA-MB-435 Breast Cancer 0.4 - 4 [5]

NCI/ADR-RES
Doxorubicin-resistant

Ovarian Cancer
0.43 [11]

HEY
Cisplatin-resistant

Ovarian Cancer
0.88 [11]

PANC-1 Pancreatic Cancer 1.93 [12]

PK-1 Pancreatic Cancer 5.20 [12]

In Vivo Tumor Growth Inhibition
SC144 has demonstrated significant anti-tumor activity in mouse xenograft models.
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Cancer Model Dosing Regimen
Tumor Growth
Inhibition

Reference(s)

Human Ovarian

Cancer Xenograft

10 mg/kg, i.p., daily

for 58 days
~73% [11]

Human Ovarian

Cancer Xenograft

100 mg/kg, p.o., daily

for 35 days

82% smaller tumor

volume
[11]

MDA-MB-435 Breast

Cancer Xenograft
4 mg/kg, i.p. 60% [16]

Syngeneic Mouse

Oral Cancer (MOC2)

i.p. administration for

14 days
Significant delay [17]

CT-26 Colon Cancer

Xenograft
i.p. administration Significant delay [17]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

SC144 gp130-STAT3 signaling pathway.

Immunoprecipitation of gp130
This protocol is for the enrichment of gp130 from cell lysates to study its interactions and post-

translational modifications.

Materials:

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Anti-gp130 antibody

Protein A/G magnetic beads or agarose resin

Wash buffer (e.g., ice-cold PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
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Procedure:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS.

Lyse cells in ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cell lysate) to a pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C

to reduce non-specific binding.

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to

a new tube.

Immunoprecipitation:

Add the anti-gp130 antibody to the pre-cleared lysate. The optimal antibody concentration

should be determined empirically.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another

1-2 hours at 4°C with gentle rotation to capture the immunocomplexes.[18][19]

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash,

carefully remove all residual buffer.
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Elution:

For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-

10 minutes to elute and denature the proteins.

For other applications: Elute the protein using an appropriate elution buffer. Neutralize the

eluate if necessary.

Western Blot for Phospho-STAT3 (Tyr705)
This protocol details the detection of phosphorylated STAT3 to assess the inhibitory effect of

SC144.

Materials:

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

HRP-conjugated secondary antibody

Chemiluminescent substrate

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

Sample Preparation:

Treat cells with SC144 at various concentrations and time points.

Prepare cell lysates as described in the immunoprecipitation protocol.
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Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

Run the gel to separate proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.[20][21]

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's instructions.

Visualize the protein bands using a chemiluminescence imaging system.

Stripping and Re-probing (Optional):

To detect total STAT3 as a loading control, the membrane can be stripped of the first set of

antibodies using a stripping buffer and then re-probed with an anti-total STAT3 antibody

following the same immunoblotting procedure.
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Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of SC144 on cancer cell lines.

Materials:

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture

medium.

Incubate for 24 hours to allow cells to attach.

Compound Treatment:

Treat the cells with various concentrations of SC144. Include a vehicle control (e.g.,

DMSO).

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition:

Add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to

purple formazan crystals.[3]

Solubilization:
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Carefully remove the medium.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Incubate for at least 15 minutes at room temperature with gentle shaking.

Absorbance Measurement:

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations
The following diagrams, generated using the DOT language, illustrate the SC144 gp130-STAT3

signaling pathway and a typical experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Cytoplasm Nucleus

IL-6 IL-6RBinds gp130 DimerActivates

JAK

Activates STAT3

Recruits

Phosphorylates

Phosphorylates (Tyr705)

p-STAT3 DimerDimerizes p-STAT3 DimerTranslocatesSC144 DNABinds Target Gene
Transcription

Promotes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture
(e.g., Ovarian Cancer Cells)

Treat with SC144
(Dose and Time Course)

Cell Lysis

Protein Quantification
(BCA or Bradford Assay)

SDS-PAGE

Protein Transfer
(to PVDF membrane)

Blocking
(5% BSA or Milk)

Primary Antibody Incubation
(anti-p-STAT3 Tyr705)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Data Analysis
(Quantify Band Intensity)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12393200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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